N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a 3-chlorophenylamino group attached to an oxoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenyl halides.
Attachment of the 3-Chlorophenylamino Group: This step involves the reaction of 3-chloroaniline with an appropriate acylating agent to form the 3-chlorophenylamino group.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide
- N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide
- N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-isopropylpiperazine-1-carboxamide
Uniqueness
N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of the 3-chlorophenylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21ClN4O2 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-4-6-16(13-15)22-18(25)14-21-19(26)24-11-9-23(10-12-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,26)(H,22,25) |
InChI Key |
WBMPELTUVDCDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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